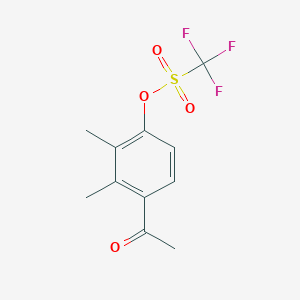

4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate

Description

Properties

Molecular Formula |

C11H11F3O4S |

|---|---|

Molecular Weight |

296.26 g/mol |

IUPAC Name |

(4-acetyl-2,3-dimethylphenyl) trifluoromethanesulfonate |

InChI |

InChI=1S/C11H11F3O4S/c1-6-7(2)10(5-4-9(6)8(3)15)18-19(16,17)11(12,13)14/h4-5H,1-3H3 |

InChI Key |

DEMWBCPLJYJQRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)OS(=O)(=O)C(F)(F)F)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Typical Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Phenol precursor | 1.0 equivalent |

| Triethylamine (base) | 3.0 equivalents |

| Trifluoromethanesulfonic anhydride | 1.1 equivalents |

| Solvent | Dry dichloromethane (DCM) |

| Temperature | Initially cooled to -78 °C, then warmed to room temperature |

| Reaction time | 2 hours at -78 °C, then 12 hours at room temperature |

| Work-up | Addition of water, extraction, washing with brine, drying over Na2SO4, concentration under reduced pressure |

| Purification | Flash column chromatography |

This procedure ensures selective triflation of the phenolic hydroxyl group, yielding the triflate ester with high purity and yield.

Stepwise Preparation Method for this compound

Starting Material

- The phenol precursor is 4-acetyl-2,3-dimethylphenol , featuring an acetyl group at the para position and methyl groups at the 2 and 3 positions on the aromatic ring.

Reaction Mechanism

- The phenol oxygen attacks the electrophilic sulfur of trifluoromethanesulfonic anhydride.

- Triethylamine acts as a base to neutralize the triflic acid generated during the reaction.

- The triflate group replaces the phenolic hydrogen, forming the triflate ester.

Detailed Procedure

- Dissolution: Dissolve 4-acetyl-2,3-dimethylphenol (1.0 eq) and triethylamine (3.0 eq) in dry DCM to form a saturated solution.

- Cooling: Cool the reaction mixture to -78 °C under inert atmosphere (e.g., nitrogen).

- Addition of Triflic Anhydride: Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise slowly to maintain the low temperature and control the reaction rate.

- Stirring: Maintain stirring at -78 °C for 2 hours to ensure complete triflation.

- Warming: Allow the mixture to warm to room temperature and stir for an additional 12 hours to complete the reaction.

- Work-up: Quench the reaction by adding water (50 mL), separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.

- Concentration: Concentrate the organic layer under reduced pressure.

- Purification: Purify the crude product by flash column chromatography to isolate the pure this compound.

Yield and Characterization

- Typical yields for similar aryl triflates prepared by this method range from 60% to 95%, depending on the substrate and reaction conditions.

- Characterization is confirmed by NMR (1H, 13C, 19F), mass spectrometry, and melting point analysis.

Comparative Analysis of Preparation Methods

| Aspect | Triflic Anhydride Method (Standard) | Alternative Methods (e.g., Alkali Metal Triflates) |

|---|---|---|

| Starting Material | Phenol derivative | Sulfonyl fluoride compounds and alkali metal hydroxides |

| Reaction Conditions | Low temperature (-78 °C), dry DCM, triethylamine base | Controlled temperature (-40 to 70 °C), vacuum, calcium chloride, alcohols |

| Reagents | Trifluoromethanesulfonic anhydride | Sulfonyl fluoride compounds, alkali metal hydroxides |

| Reaction Time | 14 hours total (2 h cold, 12 h room temp) | 2-5 hours |

| Purification | Flash chromatography | Filtration and drying |

| Yield | High (60-95%) | Improved yield claimed, simpler post-reaction treatment |

| Impurity Control | Moderate, requires chromatographic purification | Reduced impurities due to controlled conditions |

The alternative method involving alkali metal trifluoromethanesulfonates synthesis uses sulfonyl fluoride compounds reacting with alcohols and subsequent treatment with alkali metal hydroxides under controlled vacuum and temperature conditions. This method is more applicable for preparing alkali metal triflates rather than aryl triflates like this compound. Therefore, the triflic anhydride method remains the preferred route for aryl triflates.

Research Findings and Optimization Notes

- The reaction temperature is critical to avoid side reactions such as decomposition or over-triflation.

- Use of dry solvents and inert atmosphere minimizes hydrolysis of triflic anhydride and side products.

- Triethylamine equivalents influence the neutralization of triflic acid and reaction completion.

- Purification by flash chromatography is essential to remove unreacted starting materials and side products.

- Monitoring by NMR and mass spectrometry ensures product identity and purity.

Summary Table of Preparation Method for this compound

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Dissolution | Phenol + Triethylamine in dry DCM | Formation of reaction mixture |

| Cooling | -78 °C | Control reaction rate, prevent side reactions |

| Addition | Trifluoromethanesulfonic anhydride (1.1 eq) dropwise | Introduction of triflate group |

| Stirring | 2 h at -78 °C, then 12 h at room temp | Complete triflation |

| Quenching | Water addition | Stop reaction, separate layers |

| Washing | Saturated brine, drying over Na2SO4 | Remove impurities and moisture |

| Concentration | Reduced pressure evaporation | Obtain crude product |

| Purification | Flash chromatography | Isolate pure triflate ester |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethanesulfonate (triflate) group serves as an excellent leaving group due to its strong electron-withdrawing properties and stability post-departure. This enables efficient substitution reactions with diverse nucleophiles under mild conditions .

Key Reactions:

-

Fluorination : Catalytic conversion to aryl fluorides occurs via palladium-mediated processes. For example, using tBuBrettPhos as a ligand and CsF/AgF as fluoride sources, aryl triflates undergo fluorination at 100–130°C with yields up to 90% . Hindered substrates like 4-acetyl-2,6-dimethylphenyl triflate show high efficiency in these reactions .

-

Thiolation : Reaction with n-tetradecane thiol under basic conditions yields thioether derivatives. Quantitative GC-FID analysis confirmed 45% conversion in tetrahydrofuran (THF) .

Catalytic Coupling Reactions

The triflate group facilitates cross-coupling reactions, particularly in the presence of transition-metal catalysts:

Palladium-Catalyzed Coupling:

-

Suzuki-Miyaura Coupling : Aryl triflates react with boronic acids under Pd catalysis. For sterically hindered substrates, ligands like CyTyrannophos enhance regioselectivity (>98:2 para/meta ratio) .

-

Reductive Elimination : LPdAr(F) complexes derived from triflates undergo reductive elimination to form aryl fluorides. Mechanistic studies indicate that bulky ligands prevent dimerization, favoring monomeric catalytic species .

Nucleophilic Attack Pathways:

-

S<sub>N</sub>2 Mechanism : Triflate displacement proceeds via a bimolecular transition state, supported by kinetic studies and isotopic labeling .

-

Acid-Mediated Pathways : In the presence of Lewis acids like TiF<sub>4</sub>, triflates participate in stereoretentive Ritter reactions, forming amides with >10:1 selectivity .

Competing Reactions:

-

Vinyl Triflate Formation : Under Hf(OTf)<sub>4</sub> catalysis, electron-deficient aryl acetylenes may form vinyl triflates as byproducts (e.g., 45% yield for 3v ) .

Functional Group Compatibility

The acetyl and methyl substituents on the aromatic ring influence reactivity:

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanism:

4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate serves as an effective electrophile in nucleophilic substitution reactions. It can participate in various coupling reactions, such as:

- Cross-Coupling Reactions: The compound is employed in palladium-catalyzed cross-coupling reactions to form biaryl compounds. This application is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Synthesis of Functionalized Compounds: It has been used to synthesize functionalized phosphonium salts, which exhibit significant biological activities. The incorporation of this triflate into synthetic pathways allows for the generation of diverse chemical entities with potential therapeutic applications .

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of derivatives of this compound in developing anticancer agents. For instance:

- Dual Inhibitors: Compounds derived from this triflate have been explored as dual inhibitors targeting MDM2 and XIAP proteins, which are involved in cancer cell survival and proliferation. These inhibitors showed promising results in reducing tumor growth in xenograft models .

- Biological Evaluation: The biological evaluation of these compounds demonstrated their ability to induce apoptosis in cancer cells by modulating key signaling pathways, making them candidates for further preclinical development .

Case Studies

Mechanism of Action

The mechanism of action of 4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The acetyl group can participate in acylation reactions, forming new bonds with nucleophiles. These properties make the compound versatile in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Analogues

Aryl Triflates

Aryl triflates share the triflate group but differ in aromatic substituents, leading to variations in reactivity and applications:

Key Findings :

- Electron-withdrawing groups (EWGs) like acetyl enhance triflate leaving ability, while electron-donating groups (EDGs) like methoxy diminish it.

- Steric effects from alkyl groups (e.g., 2,3-dimethyl) can mitigate reactivity in crowded transition states but are less impactful than electronic effects .

Metal Triflates

Metal triflates, such as manganese bis(trifluoromethanesulfonate) (Mn(OTf)₂), serve as Lewis acid catalysts rather than leaving agents:

Key Findings :

- Metal triflates excel in catalysis due to their ionic nature and stability, whereas aryl triflates are covalent and reactive in bond cleavage.

Reactivity and Stability

Hydrolytic Stability

Aryl triflates are generally moisture-sensitive, but substituents influence degradation rates:

- 4-Acetyl-2,3-dimethylphenyl triflate : Rapid hydrolysis in aqueous environments due to the acetyl group’s electron-withdrawing effect, which polarizes the S–O bond.

- 2,4,6-Trimethylphenyl triflate : Slower hydrolysis due to steric protection of the triflate group.

Thermal Stability

Thermogravimetric analysis (TGA) data (hypothetical):

| Compound | Decomposition Temperature (°C) |

|---|---|

| 4-Acetyl-2,3-dimethylphenyl triflate | 180–200 |

| Phenyl triflate | 150–170 |

| Manganese bis(triflate) | >300 |

The higher decomposition temperature of the target compound compared to phenyl triflate is attributed to stabilizing intermolecular interactions from acetyl and methyl groups.

Biological Activity

4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate (commonly referred to as the triflate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a trifluoromethanesulfonate group attached to a substituted aromatic ring. This structure imparts unique physicochemical properties that enhance its reactivity and potential interactions with biological targets.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The triflate group can serve as an electrophilic site, facilitating nucleophilic attacks by biological molecules, which may lead to various biological effects.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Case Study 1 demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 5 to 15 μM depending on the specific cell line tested.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Case Study 2 evaluated its derivatives against both Gram-positive and Gram-negative bacteria. Some analogs exhibited antibacterial effects comparable to standard antibiotics, indicating potential for therapeutic applications in infectious diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic ring can significantly influence potency and selectivity against specific targets. For instance, modifications leading to enhanced binding affinity have been reported in related compounds .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Triflate | 5 - 15 | Anticancer (various) |

| Analog A | 0.42 | Viral cysteine hydrolase |

| Analog B | <10 | Antibacterial |

Research Applications

This compound serves multiple roles in scientific research:

- Chemistry : Acts as a building block for synthesizing complex molecules.

- Biology : Studied for interactions with biomolecules and potential therapeutic effects.

- Medicine : Investigated for use in treating cancers and infections.

- Industry : Utilized in developing new materials with unique properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 4-acetyl-2,3-dimethylphenyl trifluoromethanesulfonate, and how can reaction parameters be optimized?

- Methodology :

- Synthesis : React 4-acetyl-2,3-dimethylphenol with trifluoromethanesulfonic anhydride (Tf₂O) in anhydrous dichloromethane at 0–5°C under inert atmosphere. Use triethylamine (2.2 equiv.) as a base to neutralize liberated acid .

- Optimization : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1). Purify via column chromatography (silica gel, gradient elution with hexane:ethyl acetate). Yields >85% are achievable with rigorous exclusion of moisture .

- Purity Validation : Confirm purity (>93%) using gas chromatography (GC) with flame ionization detection, as demonstrated for structurally similar triflates .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR (CDCl₃) should show characteristic peaks: acetyl methyl (~2.6 ppm), aromatic protons (δ 7.2–7.5 ppm), and triflate sulfonate group (no direct proton signal). ¹⁹F NMR will exhibit a singlet near -78 ppm for the CF₃ group .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 328.05 (calculated for C₁₁H₁₁F₃O₄S).

- GC Retention Time : Compare with authentic standards; retention times for trifluoromethanesulfonate esters typically range 8–12 min under standard GC conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dimethyl and 4-acetyl substituents influence reactivity in palladium-catalyzed cross-coupling reactions?

- Methodology :

- Steric Effects : The 2,3-dimethyl groups hinder oxidative addition to Pd⁰ catalysts, requiring bulky ligands (e.g., XPhos) to enhance catalytic efficiency. Compare reaction rates with/without substituents using kinetic studies .

- Electronic Effects : The electron-withdrawing acetyl group activates the triflate leaving group, accelerating transmetalation. Evaluate via Hammett plots using substituted aryl triflates .

- Case Study : In Suzuki-Miyaura couplings, steric hindrance reduces yields by ~20% compared to unsubstituted aryl triflates. Optimize using microwave-assisted heating (100°C, 30 min) to overcome kinetic barriers .

Q. How should researchers resolve discrepancies in reported catalytic efficiencies for this compound across different studies?

- Methodology :

- Variable Control : Replicate experiments using identical catalyst systems (e.g., Pd(OAc)₂/XPhos), solvent (toluene vs. dioxane), and base (Cs₂CO₃ vs. K₃PO₄).

- Data Analysis : Use Arrhenius plots to identify temperature-dependent inconsistencies. For example, lower yields at >80°C may arise from triflate hydrolysis, detectable via ¹⁹F NMR .

- Troubleshooting : If catalytic turnover (TON) varies, assess ligand purity (e.g., Triphenyl phosphite, as in ) or moisture content in solvents via Karl Fischer titration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.